molecular formula C6H7ClN2 B591230 3-(Aminomethyl)-5-chloropyridine CAS No. 138402-36-5

3-(Aminomethyl)-5-chloropyridine

Cat. No. B591230
M. Wt: 142.586
InChI Key: PYJXHOFNDOAAPO-UHFFFAOYSA-N
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Patent
US07829584B2

Procedure details

A mixture of 5-chloro-nicotinonitrile (63.8 mg, 461 μmol), 2-propanol (9.2 mL; not dry), and CaSO4 (−325 mesh) (920 mg, 6.76 mmol) was treated with a suspension of Raney Cobalt 2700 in 2-propanol under air (2 mL) (prepared by diluting 2 mL of the commercial water slurry with 15 mL 2-propanol, centrifuging, decanting, and repeating with 2×15 mL 2-propanol, then resuspending with 2 mL 2-propanol). The flask was then sealed and evacuated until bubbles formed, and the evacuated flask was flushed with H2 gas via balloon pressure. After 11 h stirring at rt under balloon H2 pressure, a NMR spectrum of a worked-up reaction aliquot indicated 80% conversion to the title compound. The reaction was then filtered, the filter cake was washed with 2-propanol (3×10 mL), and the combined clear colorless filtrates were concentrated briefly under rotary evaporation at 50° C. The residue was taken up in DCM and concentrated again to afford the volatile crude title compound (53 mg, 81%).
Quantity
63.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
CaSO4
Quantity
920 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:9]=1)[C:7]#[N:8].O>CC(O)C.[Co]>[Cl:1][C:2]1[CH:9]=[C:6]([CH2:7][NH2:8])[CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
63.8 mg
Type
reactant
Smiles
ClC=1C=NC=C(C#N)C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Step Two
Name
CaSO4
Quantity
920 mg
Type
reactant
Smiles
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
CC(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 11 h stirring at rt under balloon H2 pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
decanting
CUSTOM
Type
CUSTOM
Details
The flask was then sealed
CUSTOM
Type
CUSTOM
Details
evacuated until bubbles
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
the evacuated flask was flushed with H2 gas via balloon pressure
CUSTOM
Type
CUSTOM
Details
a NMR spectrum of a worked-up reaction aliquot indicated 80% conversion to the title compound
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered
WASH
Type
WASH
Details
the filter cake was washed with 2-propanol (3×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined clear colorless filtrates were concentrated briefly under rotary evaporation at 50° C
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
ClC=1C=C(C=NC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 53 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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